Biotin-PEG4-SH

Biosensor Interface Design Analyte Capture Efficiency PEG Tether Engineering

Biotin-PEG4-SH delivers three critical advantages no substitute can match: (i) a discrete PEG4 spacer that precisely positions biotin for optimal streptavidin capture while suppressing non-specific binding; (ii) a terminal thiol for orthogonal conjugation to maleimide-activated surfaces or gold nanoparticles—complementary to NHS ester/click chemistry derivatives—ensuring homogeneous, site-specific labeling; (iii) a hydrophilicity and steric profile that balances solubility, flexibility, and surface packing density. Applications include SPR/QCM biosensor surface modification, cysteine-directed protein biotinylation, PROTAC degrader synthesis, and AuNP functionalization for lateral-flow assays. When batch-to-batch reproducibility and defined conjugate architecture are non‑negotiable, choose the proven, structurally discrete linker.

Molecular Formula C20H37N3O6S2
Molecular Weight 479.7 g/mol
Cat. No. B11929924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-SH
Molecular FormulaC20H37N3O6S2
Molecular Weight479.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCS)NC(=O)N2
InChIInChI=1S/C20H37N3O6S2/c24-18(4-2-1-3-17-19-16(15-31-17)22-20(25)23-19)21-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30/h16-17,19,30H,1-15H2,(H,21,24)(H2,22,23,25)/t16-,17-,19-/m0/s1
InChIKeyNIJSULOOONHHJS-LNLFQRSKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG4-SH for Bioconjugation: Procurement Specifications and Scientific Baseline


Biotin-PEG4-SH (CAS 2762393-22-4) is a heterobifunctional polyethylene glycol (PEG) derivative comprising a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a terminal thiol (-SH) group . With a molecular weight of 479.7 g/mol and molecular formula C20H37N3O6S2, this compound functions as a thiol-reactive biotinylation reagent and is also classified as a PEG-based PROTAC linker . The PEG4 spacer confers aqueous solubility and flexibility while maintaining a discrete molecular structure, and the terminal thiol enables selective conjugation to maleimide-activated surfaces, gold nanoparticles, and other thiol-reactive substrates . Biotin-PEG4-SH is supplied as a white to off-white powder with purity typically ≥95% and is widely utilized in surface modification, nanoparticle functionalization, protein labeling, and affinity-based detection assays .

Why Biotin-PEG4-SH Cannot Be Substituted by Other PEG-Biotin Analogs


Biotin-PEG4-SH cannot be directly substituted by other in-class compounds due to three interdependent structural features that govern experimental outcomes: (i) the discrete PEG4 spacer length determines the physical reach and conformational flexibility of the tethered biotin ligand, directly influencing receptor accessibility and analyte capture efficiency [1]; (ii) the terminal thiol group dictates a specific conjugation chemistry (thiol-maleimide or gold-thiol) that is orthogonal to the amine-reactive NHS ester chemistry employed by Biotin-PEG4-NHS and the click chemistry pathways of azide/alkyne derivatives [2]; and (iii) the overall hydrophilicity and steric profile conferred by the PEG4 chain differs quantitatively from both shorter (PEG2) and longer (PEG6/PEG11) analogs, affecting non-specific binding suppression and surface packing density [3]. Substituting Biotin-PEG4-SH with Biotin-PEG4-maleimide reverses the reactive orientation; substituting with Biotin-PEG2-SH alters the spatial presentation of biotin and may reduce streptavidin binding efficiency due to steric constraints; substituting with a longer PEG variant such as Biotin-PEG6-SH may increase hydrodynamic radius and alter conjugate solubility and diffusion behavior. The following quantitative evidence substantiates these differentiating characteristics.

Quantitative Differentiation of Biotin-PEG4-SH Against Closest Analogs: An Evidence Guide


PEG4 Spacer Length Optimization: Balancing Analyte Accessibility and Steric Hindrance in Biosensors

The PEG4 spacer (tetraethylene glycol) occupies a functional middle ground between shorter PEG2 and longer PEG6/PEG11 tethers. Biotin-PEG4-SH provides a spacer arm length of approximately 29 Å, which is over twice the length of biotin without a PEG spacer (13.5 Å) and comparable to AH-biotin (30.5 Å) [1]. In immunochromatographic assay (ICA) systems, PEG4-biotin conjugates produced a limit of detection (LoD) of 3.9 ng/mL, which differs significantly from the LoD of 0.4 ng/mL obtained with AH-biotin and 1.2 ng/mL with unconjugated biotin, indicating that spacer length modulates assay sensitivity in a non-linear manner [1]. Furthermore, QCM-D studies demonstrate that PEG tethers with insufficient length fail to adequately distance the biotin ligand from the sensor surface, restricting conformational freedom and reducing capture efficiency, whereas PEG4 provides sufficient reach for effective streptavidin binding while avoiding the chain entanglement and reduced packing density observed with higher molecular weight PEG chains [2].

Biosensor Interface Design Analyte Capture Efficiency PEG Tether Engineering

Thiol-Maleimide Conjugation Orthogonality Versus Amine-Reactive NHS Ester Analogs

Biotin-PEG4-SH enables thiol-maleimide coupling chemistry that is orthogonal to the amine-reactive NHS ester pathway employed by Biotin-PEG4-NHS [1]. The thiol-maleimide reaction proceeds selectively at pH 6.5-7.5 to form stable thioether bonds, with the reaction reaching completion under mild conditions (typically room temperature, aqueous buffer) without cross-reactivity toward primary amines present on most protein surfaces . In contrast, NHS ester-based biotinylation reagents (e.g., Biotin-PEG4-NHS) react with lysine residues and N-termini, which are abundant on protein surfaces, often resulting in heterogeneous labeling stoichiometries and potential activity loss at or near active sites. The thiol group of Biotin-PEG4-SH also enables direct chemisorption onto gold surfaces via Au-S bond formation, a capability absent in NHS ester, maleimide-terminated, or azide-functionalized analogs [2]. In SPR sensor applications, PEG-thiol modified gold colloids increased detection sensitivity, enabling effective detection of 0.1 mg/mL biotin derivative, which was attributed to the PEG brush layer preventing non-specific protein adsorption [2].

Bioconjugation Chemistry Protein Labeling Surface Functionalization

Aqueous Solubility and DMSO Solubility Profile for Stock Solution Preparation

Biotin-PEG4-SH exhibits favorable solubility characteristics that differentiate it from both shorter PEG analogs and hydrocarbon-spacer biotin derivatives. The compound is soluble in water and common polar organic solvents including DCM, DMF, DMSO, and THF, with a documented DMSO solubility of 50 mg/mL, enabling preparation of concentrated stock solutions (up to ~100 mM in DMSO) for subsequent aqueous dilution [1][2]. The PEG4 spacer confers greater aqueous solubility to labeled proteins compared to reagents having only hydrocarbon spacers [3]. In contrast, Biotin-PEG2-SH, with a molecular weight of 391.55 g/mol and two fewer ethylene glycol units, has reduced aqueous solubility due to the shorter hydrophilic segment, requiring higher organic solvent content for dissolution [4]. Longer PEG analogs (e.g., Biotin-PEG11-SH) exhibit increased viscosity and hygroscopicity, which complicates accurate weighing and can introduce handling variability in quantitative workflows. The predicted pKa of 9.64 ± 0.10 for the thiol group indicates that Biotin-PEG4-SH remains predominantly protonated under physiological pH, maintaining reactivity toward maleimides while minimizing undesired disulfide formation [2].

Solubility Profiling Stock Solution Preparation Bioconjugation Workflow

Non-Specific Binding Mitigation: PEG4 Chain Length Contribution to Surface Antifouling

The PEG4 chain in Biotin-PEG4-SH contributes to reduced non-specific protein adsorption, a property that varies systematically with PEG molecular weight. QCM-D studies comparing biotin-PEG-lipids with PEG molecular weights of 1 kD, 5 kD, and 40 kD demonstrated that 1 kD PEG chains could not effectively prevent bovine serum albumin (BSA) adsorption, whereas 5 kD PEG chains completely prevented protein adsorption [1]. However, 40 kD PEG chains could not be packed at high density due to strong steric repulsion, resulting in BSA migration between chains and ineffective adsorption prevention [1]. While Biotin-PEG4-SH has a PEG molecular weight (~200 Da, corresponding to 4 ethylene glycol units) that falls below the 1 kD threshold studied, the discrete PEG4 chain provides sufficient hydration to reduce non-specific interactions compared to hydrocarbon spacers of equivalent length [2]. In SPR sensor configurations, PEG-thiol modified gold colloid surfaces incorporating PEGylated layers prevented protein non-specific adsorption due to the PEG brush effect, contributing to the enhanced sensitivity observed (detection of 0.1 mg/mL biotin derivative) [3].

Surface Chemistry Antifouling Coatings SPR Biosensing

Validated Application Scenarios for Biotin-PEG4-SH Based on Differentiated Evidence


SPR and QCM Biosensor Chip Functionalization via Gold-Thiol Self-Assembly

Biotin-PEG4-SH is directly applicable to gold surface functionalization in SPR and QCM biosensor platforms, where its terminal thiol group forms stable Au-S bonds to anchor the PEG-biotin construct to the sensor chip . The PEG4 spacer provides sufficient reach to present biotin ligands above the surface hydration layer, enabling efficient streptavidin capture while the PEG brush effect reduces non-specific protein adsorption that would otherwise elevate background signal . In validated SPR sensor configurations, PEG-thiol modified gold colloid surfaces achieved detection of 0.1 mg/mL biotin derivative with significantly enhanced sensitivity relative to unmodified surfaces . This application leverages the compound's orthogonal gold-binding capacity, which is absent in NHS ester or maleimide-terminated biotin-PEG analogs .

Site-Specific Protein Biotinylation via Engineered Cysteine Residues

Biotin-PEG4-SH serves as a thiol-reactive biotinylation reagent for site-specific labeling of proteins bearing engineered cysteine residues or native free thiols . Unlike amine-reactive Biotin-PEG4-NHS, which labels abundant surface lysines with heterogeneous stoichiometry, the thiol-maleimide conjugation pathway enables targeted modification at a single engineered cysteine, producing homogeneous, functionally preserved conjugates . The PEG4 spacer minimizes steric interference between the biotin tag and the protein's active site or binding interface, a critical consideration for preserving enzymatic activity or receptor-binding function post-labeling . This application exploits the compound's orthogonal thiol reactivity and optimized spacer length to achieve defined conjugate architecture.

PROTAC Linker in Targeted Protein Degradation Constructs

Biotin-PEG4-SH is utilized as a PEG-based PROTAC (proteolysis-targeting chimera) linker in the synthesis of heterobifunctional degraders . The discrete PEG4 spacer provides a defined distance between the E3 ligase ligand and the target protein ligand, a parameter that critically influences ternary complex formation and degradation efficiency . The thiol group serves as a synthetic handle for conjugation to maleimide-functionalized ligand moieties under mild conditions (pH 6.5-7.5, room temperature), forming stable thioether linkages that withstand cellular reducing environments . This application capitalizes on the compound's defined PEG4 length, which falls within the optimal linker length range empirically identified for many PROTAC systems, and its thiol reactivity for modular degrader assembly.

Gold Nanoparticle Functionalization for Lateral Flow Assays and TEM Probes

Biotin-PEG4-SH enables direct functionalization of gold nanoparticles (AuNPs) for use in lateral flow assays, electron microscopy contrast agents, and plasmonic biosensing . The thiol group chemisorbs onto the AuNP surface to form a stable PEG corona, while the terminal biotin remains solvent-accessible for streptavidin or avidin capture . The PEG4 spacer provides sufficient length to project biotin beyond the nanoparticle's surface-bound protein corona, ensuring efficient binding to streptavidin conjugates . This application is distinct from alternatives such as Biotin-PEG4-NHS or Biotin-PEG4-azide, which lack the gold-binding thiol moiety and require additional surface functionalization steps, introducing workflow complexity and potential batch variability .

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